molecular formula C13H19BrN2O B5178517 4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide

4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide

Cat. No. B5178517
M. Wt: 299.21 g/mol
InChI Key: BIQTYMCIPUFPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide is a chemical compound that belongs to the class of benzamides. It is also known as BDMC or N-(3-(dimethylamino)-2-methylpropyl)-4-bromo-benzamide. This compound is widely used in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide involves the inhibition of various enzymes such as cytochrome P450 and UDP-glucuronosyltransferase. It also acts as an antagonist for the sigma-1 receptor. The compound is known to induce apoptosis in cancer cells by activating the endoplasmic reticulum stress pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide are diverse. It has been shown to induce apoptosis in various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. The compound is also known to reduce the expression of various drug transporters, which can enhance the efficacy of chemotherapy drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide in lab experiments are its unique properties and mechanism of action. It can be used to study various biological processes and can provide insights into the mechanism of action of various drugs. However, the limitations of using this compound are its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are many future directions for the use of 4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide in scientific research. One area of interest is the study of its potential as a therapeutic agent for cancer. It can also be used to study the role of various enzymes and receptors in biological processes. Another area of interest is the development of new derivatives of this compound with improved properties and efficacy. Overall, the potential applications of this compound in scientific research are vast and varied.

Synthesis Methods

The synthesis of 4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide involves the reaction between 4-bromo-benzoyl chloride and N-(3-dimethylamino-2-methylpropyl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and the product is obtained in high yield.

Scientific Research Applications

4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide is widely used in scientific research as a tool to study various biological processes. It is used as a ligand to study the binding properties of various proteins and enzymes. It is also used as a substrate to study the catalytic activity of enzymes such as cytochrome P450.

properties

IUPAC Name

4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c1-10(9-16(2)3)8-15-13(17)11-4-6-12(14)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQTYMCIPUFPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)Br)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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